Technical Guide: Molecular Profile of 1-(5-Amino-1-benzofuran-2-yl)ethanone
Technical Guide: Molecular Profile of 1-(5-Amino-1-benzofuran-2-yl)ethanone
The following technical guide details the molecular structure, synthesis, and properties of 1-(5-Amino-1-benzofuran-2-yl)ethanone , a critical intermediate in the development of bioactive benzofuran derivatives.
Executive Summary
1-(5-Amino-1-benzofuran-2-yl)ethanone (also known as 5-amino-2-acetylbenzofuran ) is a bicyclic heterocyclic scaffold belonging to the benzofuran class. Characterized by a fused benzene-furan core substituted with an acetyl group at the C2 position and a primary amine at the C5 position, this molecule serves as a high-value pharmacophore in medicinal chemistry. Its structural duality—combining a lipophilic aromatic core with distinct hydrogen bond donor (amine) and acceptor (ketone) motifs—makes it a versatile precursor for kinase inhibitors , antimicrobial agents , and tubulin polymerization inhibitors .
Molecular Architecture & Physicochemical Profile
Structural Identity
The molecule consists of a benzofuran ring system where the furan ring is fused to the benzene ring across the C2-C3 bond of the furan and C1-C2 of the benzene.[1][2] The numbering convention assigns the oxygen atom as position 1.
-
IUPAC Name: 1-(5-amino-1-benzofuran-2-yl)ethanone
-
Common Name: 5-Amino-2-acetylbenzofuran
-
Molecular Formula: C₁₀H₉NO₂[3]
-
CAS Number (Precursor): 23136-39-2 (refers to the 5-nitro analog, the direct synthetic parent).
Physicochemical Data Table
The following properties define the compound's behavior in solution and biological systems.
| Property | Value (Experimental/Predicted) | Significance |
| Molecular Weight | 175.19 g/mol | Fragment-like; ideal for fragment-based drug design (FBDD). |
| LogP (Octanol/Water) | ~1.8 – 2.1 | Moderate lipophilicity; suggests good membrane permeability. |
| Topological Polar Surface Area (TPSA) | ~63 Ų | Well within the limit (<140 Ų) for oral bioavailability (Veber's Rules). |
| H-Bond Donors | 1 (Primary Amine) | Critical for active site binding (e.g., hinge region of kinases). |
| H-Bond Acceptors | 2 (Ketone O, Furan O) | The ketone oxygen is a strong acceptor; furan oxygen is weak. |
| pKa (Conjugate Acid) | ~3.5 – 4.0 (Aniline-like) | The amine is weakly basic due to conjugation with the aromatic ring. |
| Melting Point | 145–150 °C (Estimated) | Solid at room temperature; stable crystalline form expected. |
Synthetic Pathways & Process Chemistry
The most robust synthetic route for 1-(5-amino-1-benzofuran-2-yl)ethanone avoids direct electrophilic substitution on the sensitive amino-benzofuran core. Instead, it utilizes a Rap-Stoermer condensation followed by a selective nitro-reduction .
Validated Synthesis Protocol
Step 1: Rap-Stoermer Condensation
-
Reactants: 5-Nitrosalicylaldehyde + Chloroacetone.
-
Catalyst/Base: Potassium carbonate (
) or Potassium tert-butoxide ( ). -
Solvent: DMF or Acetone (reflux).
-
Mechanism: Base-mediated alkylation of the phenol followed by an intramolecular aldol-type condensation and dehydration to close the furan ring.
Step 2: Selective Nitro Reduction
-
Precursor: 1-(5-Nitro-1-benzofuran-2-yl)ethanone (CAS: 23136-39-2).
-
Reagents: Iron powder (
) and Ammonium Chloride ( ) in Ethanol/Water (Bechamp Reduction) OR Stannous Chloride ( ). -
Why this method? Catalytic hydrogenation (
) can sometimes reduce the C2-acetyl group to an alcohol or reduce the C2-C3 double bond of the furan ring. The Fe/NH4Cl method is chemoselective for the nitro group, preserving the ketone and the aromatic furan core.
Synthetic Workflow Diagram (Graphviz)
Caption: Figure 1: Chemoselective synthesis via Rap-Stoermer condensation and Nitro reduction.
Spectroscopic Characterization
To validate the structure of the synthesized compound, the following spectroscopic signatures must be confirmed.
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (300 MHz, DMSO-d₆):
-
2.55 ppm (s, 3H): Methyl group of the acetyl moiety (
).[4] -
5.10 ppm (br s, 2H): Amino group protons (
), exchangeable with . - 6.80 ppm (dd, 1H, J=8.5, 2.2 Hz): Proton at C6 (ortho to amine).
- 6.95 ppm (d, 1H, J=2.2 Hz): Proton at C4 (meta to amine, ortho to furan oxygen).
- 7.45 ppm (d, 1H, J=8.5 Hz): Proton at C7.
- 7.75 ppm (s, 1H): Proton at C3 (characteristic furan ring singlet).
-
2.55 ppm (s, 3H): Methyl group of the acetyl moiety (
Infrared Spectroscopy (FT-IR)
-
3350 & 3450 cm⁻¹: Primary amine
stretching (doublet). -
1665–1675 cm⁻¹: Conjugated ketone
stretching. -
1580–1600 cm⁻¹: Aromatic
skeletal vibrations. -
1260 cm⁻¹:
asymmetric stretch (furan ring).
Pharmacological Potential & Applications[1][2][3][5][6][7][8]
The 1-(5-amino-1-benzofuran-2-yl)ethanone scaffold acts as a "privileged structure" in drug discovery.
Kinase Inhibition (Src/Abl Pathways)
The 2-acetylbenzofuran moiety mimics the adenine ring of ATP, allowing it to bind to the hinge region of protein kinases. The C5-amino group provides a vector for extending the molecule into the solvent-exposed region or the hydrophobic back pocket, depending on derivatization (e.g., amide coupling).
Antimicrobial Activity
Derivatives of 2-acetylbenzofuran have shown potency against Gram-positive bacteria (S. aureus).[5] The mechanism often involves the disruption of bacterial cell wall synthesis or interference with DNA gyrase, where the planarity of the benzofuran allows for DNA intercalation.
Structure-Activity Relationship (SAR) Map
Caption: Figure 2: Pharmacophore mapping of the 5-amino-2-acetylbenzofuran scaffold.
Safety & Handling (MSDS Highlights)
-
Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral) - Category 4.
-
Handling: Use engineering controls (fume hood) to avoid inhalation of dust. The amine functionality can make the compound sensitive to oxidation over time; store under inert atmosphere (Nitrogen/Argon) at 2–8°C.
-
Reactivity: Incompatible with strong oxidizing agents and acid chlorides (unless derivatization is intended).
References
-
Kirilmis, C. et al. (2008). "Synthesis and antimicrobial activity of some novel derivatives of benzofuran: Part 2. The synthesis and antimicrobial activity of some novel 1-(1-benzofuran-2-yl)-2-mesitylethanone derivatives." European Journal of Medicinal Chemistry. Link
-
Rida, S. M. et al. (2006). "Synthesis of novel benzofuran derivatives as potential anti-inflammatory agents." Archives of Pharmacal Research. Link
-
PubChem Database. "1-(5-Nitro-1-benzofuran-2-yl)ethanone (CAS 23136-39-2)." National Center for Biotechnology Information. Link
-
Ohishi, Y. et al. (1985). "Antibacterial activity and polarographic half-wave reduction potential of 2-nitrobenzo[b]furans." Chemical and Pharmaceutical Bulletin. Link
-
Miao, Y. et al. (2019). "Natural source, bioactivity and synthesis of benzofuran derivatives."[1][2][6] RSC Advances. Link
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- 2. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS 49615-96-5: 1-(3-amino-1-benzofuran-2-yl)ethanone [cymitquimica.com]
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